molecular formula C72H105N11O15 B12421920 Mal-Phe-C4-VC-PAB-MMAE

Mal-Phe-C4-VC-PAB-MMAE

Cat. No.: B12421920
M. Wt: 1364.7 g/mol
InChI Key: NGSQUXLVAHZKMZ-CZNGMLIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-Phe-C4-VC-PAB-MMAE is synthesized by conjugating monomethyl auristatin E to the Mal-Phe-C4-VC-PAB linker . The synthesis involves several steps, including the preparation of the linker and the subsequent conjugation to MMAE. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-Phe-C4-VC-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mal-Phe-C4-VC-PAB-MMAE is a compound that plays a significant role in the field of cancer therapy, particularly through its use in antibody-drug conjugates (ADCs). This compound is characterized by the conjugation of Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, to the Mal-Phe-C4-VC-PAB linker. This combination enhances the efficacy of targeted cancer therapies by delivering cytotoxic agents directly to tumor cells, minimizing systemic toxicity.

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in the development of ADCs. These conjugates combine monoclonal antibodies with MMAE to specifically target cancer cells while sparing normal tissues. This specificity enhances therapeutic efficacy and reduces side effects associated with traditional chemotherapy.

Case Studies:

  • Trastuzumab-vc-MMAE : A notable case study involved the use of trastuzumab conjugated with vc-MMAE for treating HER2-positive breast cancer. The study demonstrated significant anti-tumor activity and highlighted the importance of linker stability and drug release mechanisms .
  • GMF-1A3-MMAE : Another study focused on an ADC targeting an AREG neo-epitope, which showed promising results in breast cancer models by inducing rapid tumor regression in xenografts .

Pharmacokinetics and Efficacy

Research has shown that pharmacokinetic profiles of ADCs using this compound are comparable across various formulations. The exposure–response relationships indicate that measuring acMMAE (antibody-conjugated MMAE) levels can be sufficient for assessing therapeutic outcomes .

Clinical Development

Several ADCs utilizing this compound have progressed through clinical trials, demonstrating efficacy against diverse tumor types including hematological malignancies and solid tumors. For instance, FDA-approved ADCs like brentuximab vedotin employ similar mechanisms involving MMAE .

Table 1: Summary of ADCs Utilizing this compound

ADC NameTargetTumor TypeClinical Status
Trastuzumab-vc-MMAEHER2Breast CancerApproved
GMF-1A3-MMAEAREG Neo-EpitopeBreast CancerPreclinical
Brentuximab vedotinCD30LymphomaApproved
DMOT4039ASoluble AntigensHematological TumorsClinical Trials

Table 2: Pharmacokinetic Parameters of vc-MMAE ADCs

ParameterValue
Average Drug-to-Antibody Ratio (DAR)~3.5
Maximum Observed Concentration (Cmax)Comparable across ADCs
Exposure CorrelationStrong with acMMAE

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mal-Phe-C4-VC-PAB-MMAE include other antibody-drug conjugates that use different linkers or cytotoxic agents. Examples include:

Uniqueness

This compound is unique due to its specific linker and the use of monomethyl auristatin E as the cytotoxic agent. The Mal-Phe-C4-VC-PAB linker provides stability and specificity, ensuring that the cytotoxic agent is delivered directly to the target cancer cells . This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .

Biological Activity

Mal-Phe-C4-VC-PAB-MMAE is a conjugate formed by linking Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, to a specific linker (Mal-Phe-C4-VC-PAB). This compound is primarily investigated within the context of antibody-drug conjugates (ADCs) for targeted cancer therapy. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, efficacy, and safety profile.

Structure and Composition

  • Molecular Formula : C72H105N11O15
  • Molecular Weight : 1364.67 g/mol
  • CAS Number : 2259318-51-7

The structure consists of MMAE, which inhibits tubulin polymerization, linked through a valine-citrulline (vc) bond that is cleavable by proteases, allowing for selective release of the cytotoxic agent within target cells .

MMAE functions as a microtubule inhibitor, disrupting the mitotic spindle formation during cell division. This leads to apoptosis in rapidly dividing cancer cells. The vc linker enhances the specificity of the drug by ensuring that MMAE is released primarily in the tumor microenvironment where proteases are abundant .

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, the pharmacokinetic parameters for acMMAE (antibody-conjugated MMAE) and total antibody are comparable across various ADCs using similar linkers. Key findings include:

  • Volume of Distribution (Vdss) : Ranges from 60.1 to 103 L/kg.
  • Clearance Rates : Comparable across different ADC formulations.
  • Inter-subject Variability : The %CV for area under the concentration-time curve (AUC) ranged from 20% to 46% for acMMAE and total antibody .

Efficacy Studies

This compound has been tested in various clinical settings. Notably, studies involving vc-MMAE ADCs have demonstrated significant efficacy in treating solid tumors and hematological malignancies. For instance:

  • In Phase 1 trials, several ADCs utilizing this compound showed promising objective response rates (ORR) and manageable safety profiles.
  • A correlation was observed between acMMAE exposure and clinical outcomes such as ORR and incidence of peripheral neuropathy .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects typical of ADCs, including:

  • Peripheral neuropathy
  • Nausea
  • Fatigue

The incidence of Grade 2+ peripheral neuropathy has been notably linked to acMMAE exposure levels, indicating a dose-dependent relationship .

Case Studies

  • Case Study: HER2-positive Breast Cancer
    • A clinical trial involving trastuzumab conjugated with vc-MMAE demonstrated improved efficacy in HER2-positive breast cancer patients compared to traditional therapies. The trial reported an ORR of over 70% in treated patients .
  • Case Study: Non-Hodgkin Lymphoma
    • Another study focused on non-Hodgkin lymphoma patients treated with this compound ADCs showed significant tumor reduction rates with acceptable toxicity levels, reinforcing its potential as an effective treatment option .

Properties

Molecular Formula

C72H105N11O15

Molecular Weight

1364.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

NGSQUXLVAHZKMZ-CZNGMLIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.